molecular formula C10H24Cl2N2O7P2 B601147 IFosfamide impurity B CAS No. 241482-18-8

IFosfamide impurity B

Cat. No.: B601147
CAS No.: 241482-18-8
M. Wt: 417.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ifosfamide impurity B is primarily used in pharmaceutical research as a reference standard for the identification and purity testing of Ifosfamide . Its applications extend to:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ifosfamide impurity B involves the reaction of 3-[(2-chloroethyl)amino]propyl groups with dihydrogen diphosphate. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound follows stringent guidelines to maintain purity and consistency. The process involves large-scale chemical reactions under controlled environments, often using automated systems to monitor and adjust reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ifosfamide impurity B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Comparison with Similar Compounds

Ifosfamide impurity B can be compared with other impurities and related compounds, such as:

    Ifosfamide impurity F: Another impurity of Ifosfamide with a different chemical structure and properties.

    Indapamide impurity B: An impurity of Indapamide, used in the treatment of hypertension.

    Fluorouracil impurity B: An impurity of Fluorouracil, a chemotherapeutic agent.

Uniqueness

What sets this compound apart is its specific chemical structure and its role as an impurity in Ifosfamide formulations. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of Ifosfamide as a therapeutic agent .

Properties

IUPAC Name

[3-(2-chloroethylamino)propoxy-hydroxyphosphoryl] 3-(2-chloroethylamino)propyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24Cl2N2O7P2/c11-3-7-13-5-1-9-19-22(15,16)21-23(17,18)20-10-2-6-14-8-4-12/h13-14H,1-10H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHIKWVFLYAVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCl)COP(=O)(O)OP(=O)(O)OCCCNCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241482-18-8
Record name Bis(3-((2-chloroethyl)amino)propyl) dihydrogen diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241482188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIS(3-((2-CHLOROETHYL)AMINO)PROPYL) DIHYDROGEN DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSH96NK47Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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